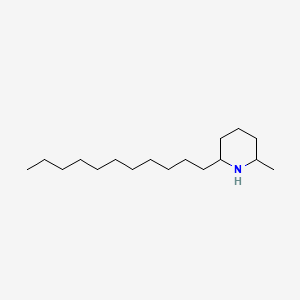
Piperidine, 2-methyl-6-undecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-undecylpiperidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of a δ-amino carbonyl intermediate derived from L-lysine . This intermediate undergoes enzymatic transformation to form Δ1-piperideine, which then cyclizes to produce the piperidine ring . The undecyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of 2-methyl-6-undecylpiperidine may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-undecylpiperidine undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-6-undecylpiperidine has several scientific research applications:
Mecanismo De Acción
2-Methyl-6-undecylpiperidine exerts its effects through various mechanisms:
Chemical Communication: In ants, it signals queen fertility status, influencing worker behavior and colony organization.
Quorum Sensing Inhibition: In bacteria like Pseudomonas aeruginosa, solenopsin A disrupts quorum-sensing signaling, reducing virulence and biofilm formation.
Anti-Tumor Activity: The compound promotes mast cell degranulation, releasing histamine and vasoactive amines, which can lead to cell necrosis and anti-tumor effects.
Comparación Con Compuestos Similares
2-Methyl-6-undecylpiperidine can be compared with other piperidine derivatives:
cis-2-Methyl-6-n-undecylpiperidine: Another isomer with similar chemical properties but different spatial arrangement.
trans-2-Methyl-6-n-undecylpiperidine: Another isomer with different stereochemistry.
Other Piperidines: Compounds like 2-methyl-6-alkylpiperidines and 2-methyl-6-alkenylpiperidines share similar structures but differ in the length and saturation of the alkyl chain.
These comparisons highlight the unique structural features and biological activities of 2-methyl-6-undecylpiperidine.
Propiedades
Número CAS |
83709-88-0 |
|---|---|
Fórmula molecular |
C17H35N |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |
Clave InChI |
AYJGABFBAYKWDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1CCCC(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


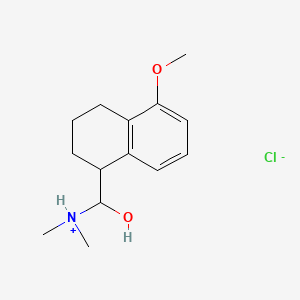
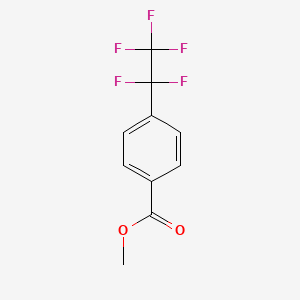
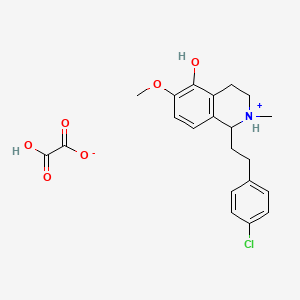
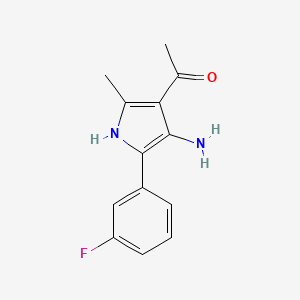

![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
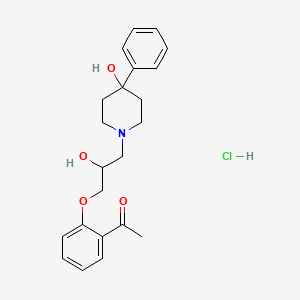
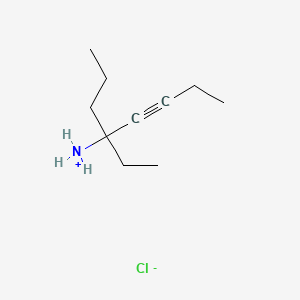
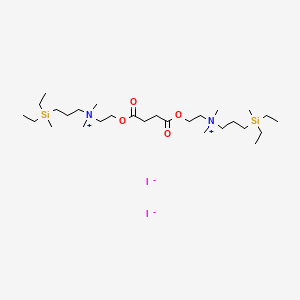
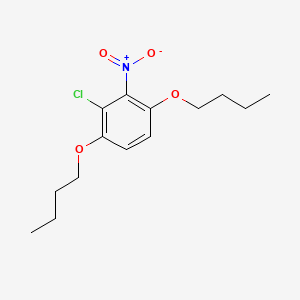
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
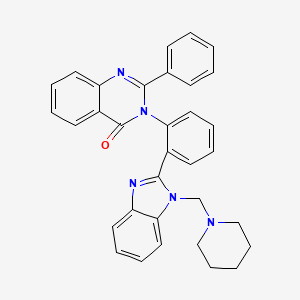
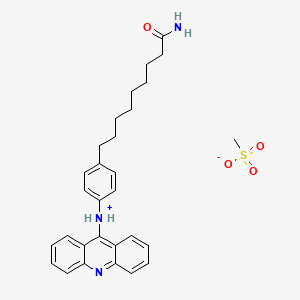
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
